![molecular formula C19H21N2O4P B12615690 N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan CAS No. 918794-15-7](/img/structure/B12615690.png)
N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan is an organophosphorus compound that combines the structural features of both phosphoramidates and amino acids This compound is characterized by the presence of an ethoxy group, a phenyl group, and a phosphoryl group attached to the L-tryptophan backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan typically involves the reaction of L-tryptophan with ethoxy(phenyl)phosphoryl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an appropriate base, such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The ethoxy group can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.
Applications De Recherche Scientifique
N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used to study the interactions of phosphoramidates with biological molecules.
Industry: It can be used in the production of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan involves its interaction with specific molecular targets and pathways. The phosphoryl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may act as a prodrug, releasing active metabolites upon enzymatic cleavage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[Ethoxy(phenyl)phosphoryl]-L-threonine
- Ethyl diphenylphosphinate
- Phosphoramidates with different alkoxy or aryloxy groups
Uniqueness
N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan is unique due to its combination of an amino acid backbone with a phosphoryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
918794-15-7 |
|---|---|
Formule moléculaire |
C19H21N2O4P |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C19H21N2O4P/c1-2-25-26(24,15-8-4-3-5-9-15)21-18(19(22)23)12-14-13-20-17-11-7-6-10-16(14)17/h3-11,13,18,20H,2,12H2,1H3,(H,21,24)(H,22,23)/t18-,26?/m0/s1 |
Clé InChI |
FPFBEHSLMCHHEA-MDYZWHIJSA-N |
SMILES isomérique |
CCOP(=O)(C1=CC=CC=C1)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |
SMILES canonique |
CCOP(=O)(C1=CC=CC=C1)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


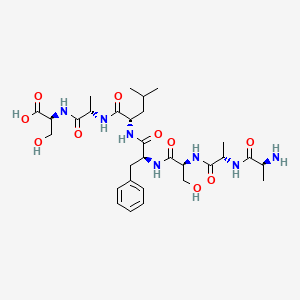
![6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12615632.png)
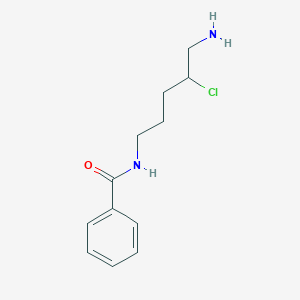
![6-[2-(2-chloro-6-fluorophenyl)-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12615640.png)
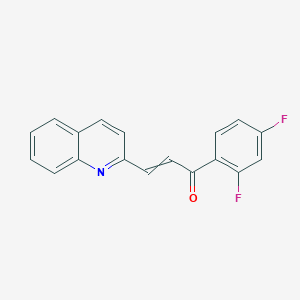
![1-[5-Propanoyl-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B12615647.png)
![1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one](/img/structure/B12615650.png)
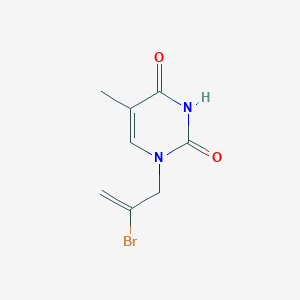
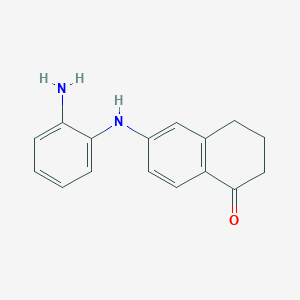
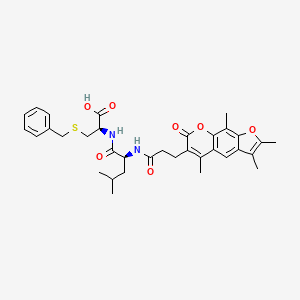

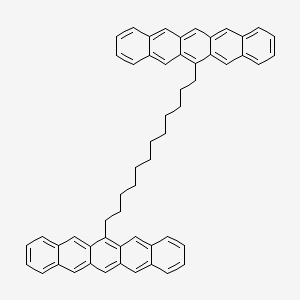
![benzenesulfonic acid;4-[(2S)-4-(2-phenylethyl)morpholin-2-yl]phenol](/img/structure/B12615682.png)
![2-Methyl-3-[(4-methylphenyl)methyl]-2H-1-benzopyran](/img/structure/B12615691.png)
